molecular formula C24H30N6O2 B2528499 8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 309938-20-3

8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2528499
CAS番号: 309938-20-3
分子量: 434.544
InChIキー: ICKJOJVFAOJRSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-((2-(Diethylamino)ethyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by substitutions at the 1-, 3-, 7-, and 8-positions. The 1- and 3-positions are methyl groups, while the 7-position is substituted with a naphthalen-1-ylmethyl group, providing steric bulk and lipophilicity.

特性

IUPAC Name

8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-5-29(6-2)15-14-25-23-26-21-20(22(31)28(4)24(32)27(21)3)30(23)16-18-12-9-11-17-10-7-8-13-19(17)18/h7-13H,5-6,14-16H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKJOJVFAOJRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309938-20-3
Record name 8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

The synthesis of 8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. The synthetic route typically begins with the preparation of the purine core, followed by the introduction of the naphthalene moiety and the diethylaminoethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness.

化学反応の分析

Alkylation Reactions

The diethylaminoethyl group participates in alkylation reactions due to its tertiary amine functionality. Experimental data from structurally related compounds (e.g., SU11248 analogs) demonstrate alkylation at the dimethylamino group under acidic conditions .

Reaction TypeReagents/ConditionsProductsYieldReference
N-AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt72%

Hydrolysis of the Purine Core

The purine ring undergoes selective hydrolysis under basic conditions. Studies on similar 1H-purine-2,6-diones show preferential cleavage at the C2-C3 bond in aqueous NaOH :

Purine-dione+OHUracil derivative+Ammonia\text{Purine-dione} + \text{OH}^- \rightarrow \text{Uracil derivative} + \text{Ammonia}

ConditionsTemperatureTimeProducts Identified
1M NaOH, EtOH80°C4h3,7-Dihydro-1,3-dimethyluracil
0.5M HCl, reflux100°C2hStable (no degradation)

Condensation with Carbonyl Compounds

The secondary amine in the diethylaminoethyl side chain reacts with aldehydes/ketones via Schiff base formation. Patent data (WO2005075459A1) confirms this reactivity in analogous purine derivatives :

RNH2+R’CHORN=CHR’+H2O\text{RNH}_2 + \text{R'CHO} \rightarrow \text{RN=CHR'} + \text{H}_2\text{O}

AldehydeCatalystSolventConversion Rate
BenzaldehydeAcOHTHF89%
AcetoneNoneMeOH45%

Oxidation of the Naphthylmethyl Group

The naphthalen-1-ylmethyl substituent undergoes oxidation to naphthoic acid derivatives under strong oxidizing conditions. This was observed in related compounds during metabolic studies :

Oxidizing AgentConditionsMajor Product
KMnO₄H₂O, 60°C, 6h1-Naphthoic acid
CrO₃H₂SO₄, 25°C, 12h1,4-Naphthoquinone

Photochemical Reactivity

UV-Vis studies (NIST WebBook) reveal instability under UV light (λ=254 nm), leading to dimerization at the purine C8 position :

2Purine-dionehνC8-C8’ dimer2 \text{Purine-dione} \xrightarrow{h\nu} \text{C8-C8' dimer}

Light SourceExposure TimeDegradation %
UV 254 nm30 min34%
Visible light24h<5%

科学的研究の応用

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific kinases involved in cancer cell proliferation. For instance, its structural similarity to known kinase inhibitors suggests it could act on pathways critical for tumor growth and survival .
  • Neurological Disorders : Research has shown that compounds with similar structures can modulate neurotransmitter systems. This raises the possibility that this compound may have neuroprotective effects or could be developed into treatments for neurological disorders such as Alzheimer's disease .
  • Anti-inflammatory Properties : The diethylamino group in the structure is known to enhance solubility and bioavailability, making it a candidate for developing anti-inflammatory drugs. Studies on related compounds have demonstrated their ability to reduce inflammatory markers in vitro .

Biochemical Mechanisms

Understanding the biochemical mechanisms of this compound involves studying its interactions at the molecular level:

  • Enzyme Inhibition : The purine scaffold is known to interact with various enzymes, including kinases and phosphodiesterases. This compound's ability to inhibit these enzymes could lead to significant therapeutic effects in diseases where these enzymes play a critical role .
  • Receptor Modulation : The compound may also act on specific receptors in the central nervous system, potentially leading to effects on mood regulation and cognitive function .

Case Studies

Several case studies have highlighted the potential of similar compounds:

  • Case Study on Kinase Inhibition : A study demonstrated that a related purine derivative effectively inhibited a specific kinase involved in cancer progression, leading to reduced tumor size in animal models .
  • Neuroprotective Effects : Another study found that a structurally similar compound improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation and promoting neurogenesis .
  • Anti-inflammatory Effects : Research involving a related compound showed significant reductions in inflammatory cytokines in animal models of arthritis, suggesting that this class of compounds could be beneficial for treating inflammatory diseases .

作用機序

The mechanism of action of 8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

類似化合物との比較

Table 1: Substituent Comparison of Selected Purine Dione Derivatives

Compound Name 1-Position 3-Position 7-Position 8-Position Molecular Weight Key References
Target Compound Methyl Methyl Naphthalen-1-ylmethyl (2-(Diethylamino)ethyl)amino ~454.5*
1,3-Diethyl-8-(2-hydroxymethylphenyl)-7-methyl analog Diethyl Diethyl Methyl 2-Hydroxymethylphenyl ~342.4
8-Chloro-1,3-dimethyl-7-(4-methylphenylethyl) analog Methyl Methyl 4-Methylphenylethyl Chloro ~365.8
8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl) analog Methyl Methyl 3-Phenylpropyl (2-Hydroxyethyl)amino ~386.4
8-(Butylamino)-7-(2-oxoethyl-2,6-dimethylphenyl) analog Methyl Methyl 2-Oxoethyl-2,6-dimethylphenyl Butylamino ~430.5
8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl) analog Methyl Methyl 4-Chlorobenzyl (2-Aminoethyl)amino ~362.8

*Estimated based on molecular formula (C₂₃H₃₀N₆O₂).

Impact of Substituents on Physicochemical Properties

  • Solubility: The (2-(diethylamino)ethyl)amino group introduces a basic tertiary amine, improving solubility in acidic environments relative to non-polar substituents like butylamino or chloro .
  • Molecular Weight : The target compound’s higher molecular weight (~454.5) compared to analogs (~342–430) may influence pharmacokinetics, such as absorption and distribution.

生物活性

8-((2-(diethylamino)ethyl)amino)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, also known as L213934, is a complex organic compound with significant potential in pharmacological applications. This compound features a purine base structure that is integral to various biological processes. Its unique structural characteristics make it a candidate for therapeutic development, particularly in the context of antimycobacterial activity.

  • Molecular Formula : C24H30N6O2
  • Molecular Weight : 434.53 g/mol
  • CAS Number : 309938-20-3

Biological Activity Overview

Research indicates that L213934 exhibits various biological activities, particularly in inhibiting Mycobacterium tuberculosis (Mtb). Its mechanism of action primarily involves the inhibition of DprE1, an essential enzyme for the biosynthesis of arabinose in the mycobacterial cell wall.

Key Findings:

  • Antimycobacterial Activity :
    • L213934 has shown potent activity against Mtb with a minimum inhibitory concentration (MIC) of approximately 4 µM. Further optimized analogues have demonstrated even lower MIC values of 1 µM against both drug-sensitive and resistant strains of Mtb .
    • Structure-activity relationship (SAR) studies emphasize the importance of the naphthalenylmethyl substitution at position 7 for enhancing antimycobacterial activity .
  • Mechanism of Action :
    • The compound's inhibition of DprE1 was confirmed through radiolabeling experiments, which indicated that mutations in the dprE1 gene led to resistance against L213934 .
    • Molecular modeling and dynamics simulations have elucidated key structural features necessary for effective drug-target interactions .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
8-{[2-(Dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dioneC21H30N6O2Similar purine structure but different substituents on the naphthalene ring.
8-{2-(Diphenylmethoxy)ethylamino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneC24H30N4O3Contains a diphenylmethoxy group which may enhance lipophilicity compared to diethylamine.
8-{[2-(Diisopropylamino)ethyl]amino}-1,3-dimethylpurineC22H34N6O2Features diisopropyl substitution which could affect biological activity differently than diethylamine.

Case Studies

Recent studies have highlighted the efficacy of L213934 and its analogues in clinical settings:

  • Study on Antitubercular Agents : A comprehensive study published in May 2023 demonstrated that 2-morpholino derivatives with similar structural motifs exhibited significant antimycobacterial effects and low toxicity towards mammalian cells .
  • SAR Investigations : Detailed SAR studies revealed that modifications at positions 2 and 6 of the purine core could lead to enhanced biological activity while maintaining safety profiles .

Q & A

Q. Advanced

  • 7-position : Substitution with naphthalen-1-ylmethyl enhances lipophilicity, potentially improving membrane permeability. Compare with 7-ethyl derivatives, which show reduced steric hindrance but weaker π-π interactions .
  • 8-position : The 2-(diethylamino)ethyl group introduces a tertiary amine, enabling pH-dependent solubility and potential interactions with biological targets (e.g., kinases, GPCRs) . Structural analogs with chloroethyl or cyclohexylamino groups exhibit altered covalent binding or steric effects .

What reaction mechanisms govern the nucleophilic substitution at the 8-position?

Advanced
The 8-chloro precursor undergoes an SNAr (nucleophilic aromatic substitution) mechanism. Electron-withdrawing groups (e.g., carbonyls at positions 2 and 6) activate the purine ring, facilitating amine attack at the 8-position. Polar aprotic solvents (DMF, DCE) enhance nucleophilicity, while K₂CO₃ deprotonates the amine, increasing reactivity . Competing side reactions (e.g., over-alkylation) are mitigated by controlled stoichiometry and temperature .

How can researchers assess the compound’s stability under physiological conditions?

Q. Advanced

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC-MS. The diethylaminoethyl group may hydrolyze slowly compared to ester-containing analogs .
  • Oxidative stability : Use H₂O₂ or cytochrome P450 assays to identify vulnerable sites (e.g., naphthalene methylene). Stabilizers like antioxidants (BHT) or PEGylation can be tested .

What in vitro models are suitable for preliminary biological evaluation?

Q. Basic

  • Enzyme inhibition assays : Target adenosine receptors (A₁/A₂A) or phosphodiesterases, given the xanthine core’s known affinity .
  • Cell viability assays : Use cancer (e.g., HeLa) or inflammatory (e.g., RAW 264.7) cell lines to screen for cytotoxicity or anti-inflammatory effects . Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard.

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced

  • Systematic substitution : Compare analogs with varying 7-aryl (e.g., phenyl vs. naphthyl) and 8-alkylamino groups (e.g., dimethylamino vs. piperazinyl) .
  • Computational modeling : Use docking (AutoDock Vina) to predict binding modes to adenosine receptors. Correlate calculated binding energies (ΔG) with experimental IC₅₀ values .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • Matrix effects : Plasma proteins may bind the lipophilic naphthalene group, requiring protein precipitation (acetonitrile) or SPE for cleanup .
  • Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 455 → 327 for quantification) achieves sensitivity at ng/mL levels. Calibrate with deuterated internal standards .

How does the compound’s logP affect its pharmacokinetic profile?

Advanced
Predicted logP (~2.5–3.0 via ChemAxon ) suggests moderate lipophilicity, balancing absorption and clearance. Compare with analogs:

SubstituentlogPBioavailability
7-Naphthalenylmethyl3.1Moderate
7-Ethyl1.8High
8-Cyclohexylamino2.7Low

In vivo studies in rodents (IV vs. oral dosing) validate these predictions .

What strategies mitigate solubility issues during formulation?

Q. Advanced

  • Salt formation : React with HCl to protonate the diethylamino group, enhancing aqueous solubility (e.g., 5 mg/mL in pH 3 buffer) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability. Characterize via DLS and TEM .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。